molecular formula C19H34O4Sn B14365958 Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate CAS No. 90569-70-3

Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate

Katalognummer: B14365958
CAS-Nummer: 90569-70-3
Molekulargewicht: 445.2 g/mol
InChI-Schlüssel: KVFKTBIHQMRCIO-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate is a complex organic compound that features a combination of alkenyl, carbonyl, and stannyl functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate typically involves the reaction of a prop-2-en-1-yl ester with a stannylating agent under controlled conditions. One common method involves the use of tributyltin chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine) or organometallic reagents (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate involves its interaction with specific molecular targets. The stannyl group can facilitate the formation of organotin intermediates, which can then participate in various catalytic cycles. The compound’s unique structure allows it to interact with enzymes and other biological molecules, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate is unique due to its stannyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry for the formation of organotin compounds and as a versatile intermediate in various chemical reactions .

Eigenschaften

CAS-Nummer

90569-70-3

Molekularformel

C19H34O4Sn

Molekulargewicht

445.2 g/mol

IUPAC-Name

1-O-prop-2-enyl 4-O-tributylstannyl but-2-enedioate

InChI

InChI=1S/C7H8O4.3C4H9.Sn/c1-2-5-11-7(10)4-3-6(8)9;3*1-3-4-2;/h2-4H,1,5H2,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1

InChI-Schlüssel

KVFKTBIHQMRCIO-UHFFFAOYSA-M

Kanonische SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.